

Application Notes and Protocols: 4-Bromo-2,3-difluorophenol in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-Bromo-2,3-difluorophenol

Cat. No.: B118781

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **4-Bromo-2,3-difluorophenol** as a key intermediate in the synthesis of pharmaceutical compounds. This document details its applications, experimental protocols, and the logical workflows involved in its utilization for drug discovery and development.

Introduction

4-Bromo-2,3-difluorophenol is a versatile chemical building block used in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its unique structure, featuring a bromine atom and two fluorine atoms on a phenol ring, offers multiple reactive sites for the construction of novel drug candidates. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final pharmaceutical product. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromo-2,3-difluorophenol** is presented in the table below.

Property	Value	Reference
CAS Number	144292-32-0	[1][2]
Molecular Formula	C ₆ H ₃ BrF ₂ O	[3][4]
Molecular Weight	208.99 g/mol	[3][4]
Appearance	White to gray to brown powder/crystal	[4]
Melting Point	53 - 57 °C	[4]
Purity	≥ 98% (GC)	[4]

Applications in Pharmaceutical Synthesis

4-Bromo-2,3-difluorophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[4][5] Its utility stems from the ability to undergo a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to build complex molecular architectures.[4]

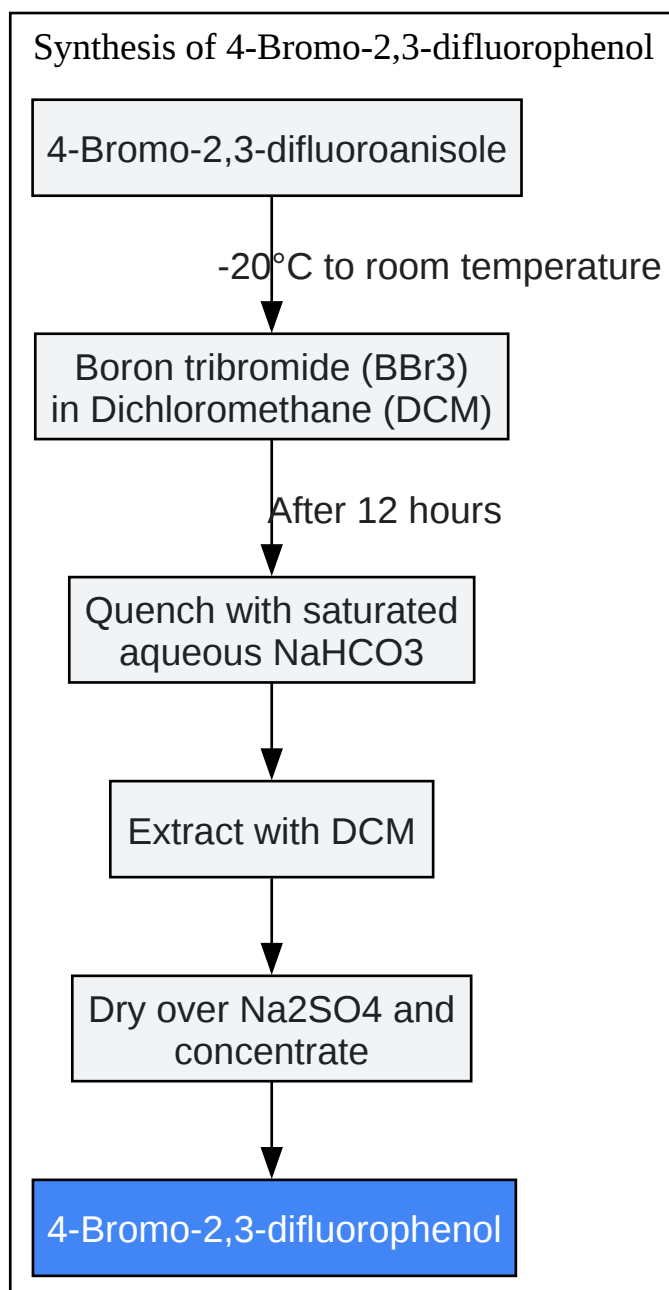
While specific blockbuster drugs directly synthesized from **4-bromo-2,3-difluorophenol** are not prominently disclosed in publicly available literature, its structural motifs are found in various kinase inhibitors and other targeted therapies. The fluorinated phenyl ring is a common feature in modern medicinal chemistry, contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

Experimental Protocols

Synthesis of 4-Bromo-2,3-difluorophenol

A common method for the synthesis of **4-Bromo-2,3-difluorophenol** involves the demethylation of 4-bromo-2,3-difluoroanisole.

Reaction Scheme:



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Caption: Synthetic workflow for **4-Bromo-2,3-difluorophenol**.

Protocol:

- A solution of 1-bromo-2,3-difluoro-4-methoxybenzene (3 g, 13.45 mmol) in dichloromethane (DCM, 30 mL) is prepared in a reaction vessel.[3]

- The solution is cooled to -20 °C.[3]
- A 1 M solution of boron tribromide (BBr₃) in DCM (26.9 mL, 26.9 mmol) is added dropwise over 10 minutes.[3]
- The cooling bath is removed, and the reaction mixture is stirred at room temperature for 12 hours.[3]
- The reaction mixture is then cooled to 10 °C, and the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (100 mL).[3]
- The mixture is diluted with DCM (150 mL), and the organic layer is separated.[3]
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[3]

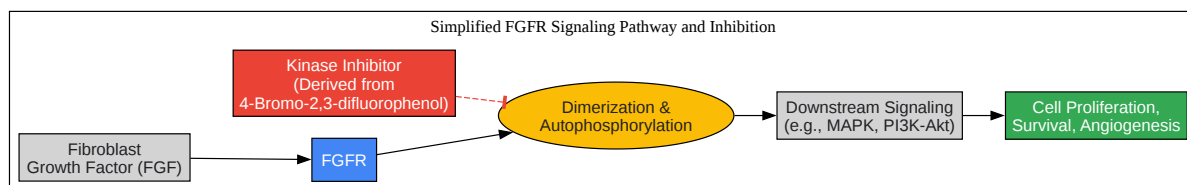
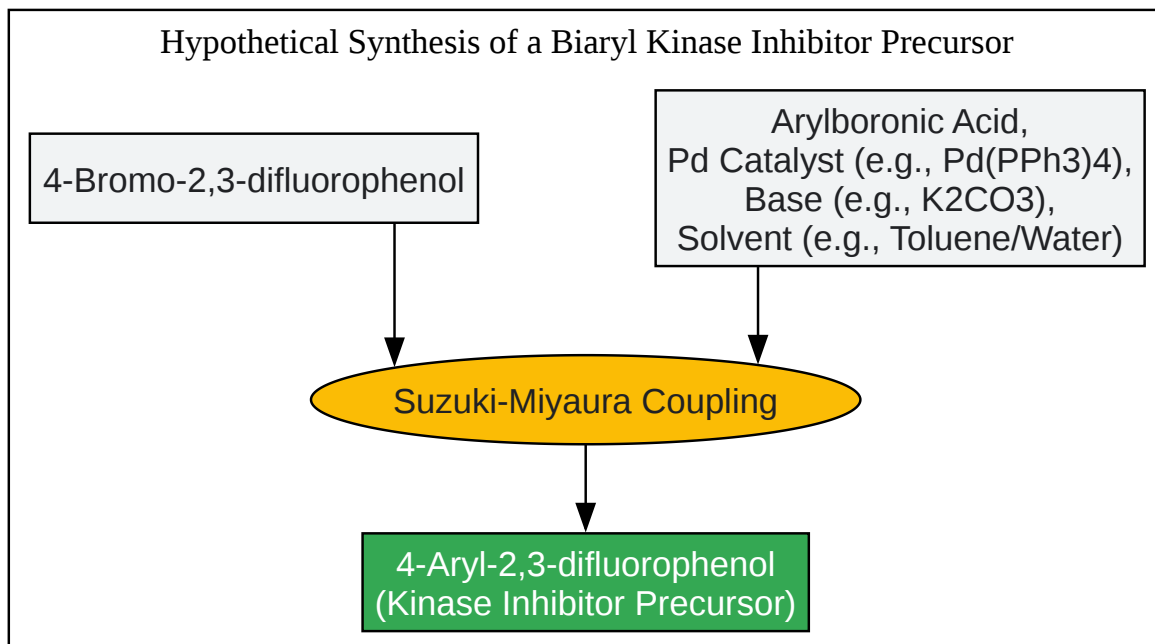
Quantitative Data:

Reactant	Moles (mmol)	Product	Yield (%)	Purity
1-bromo-2,3-difluoro-4-methoxybenzene	13.45	4-bromo-2,3-difluorophenol	70	Not specified

Hypothetical Application: Synthesis of a Kinase Inhibitor Precursor

While a specific, named pharmaceutical is not available, the following represents a plausible synthetic step where **4-Bromo-2,3-difluorophenol** could be used to generate a precursor for a kinase inhibitor. This protocol is based on common palladium-catalyzed cross-coupling reactions utilized in medicinal chemistry.

Reaction Scheme: Suzuki-Miyaura Coupling



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